molecular formula C12H8Cl2 B12306650 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5

3,5-Dichlorobiphenyl-2',3',4',5',6'-d5

Cat. No.: B12306650
M. Wt: 228.12 g/mol
InChI Key: QHZSDTDMQZPUKC-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 3,5-dichlorobiphenyl, where the hydrogen atoms on the biphenyl ring are replaced with deuterium. The molecular formula of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is C12H3D5Cl2, and it has a molecular weight of 228.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 3,5-dichlorobiphenyl. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas (D2) or deuterated solvents .

Industrial Production Methods

Industrial production of deuterium-labeled compounds like 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 often involves large-scale deuteration processes. These processes may use deuterium oxide (D2O) or deuterated reagents under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated biphenyl quinones, while reduction may yield deuterated biphenyls .

Scientific Research Applications

3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with biological molecules and pathways. As a deuterium-labeled compound, it can be used to trace the metabolic fate of chlorinated biphenyls in organisms. The deuterium atoms provide a distinct signal in mass spectrometry, allowing researchers to track the compound’s distribution and transformation .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
  • 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5
  • 2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5
  • 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
  • 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
  • 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5

Uniqueness

3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its specific deuterium labeling, which allows for precise tracking in scientific studies. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and other analytical techniques, making it a valuable tool for researchers .

Properties

Molecular Formula

C12H8Cl2

Molecular Weight

228.12 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(3,5-dichlorophenyl)benzene

InChI

InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D

InChI Key

QHZSDTDMQZPUKC-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=CC(=C2)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.